Citric acid is classified as a tricarboxylic acid due to its three carboxyl functional groups. Its molecular formula is C₆H₈O₇, and it exists as a colorless crystalline solid at room temperature. The compound is categorized as an organic acid and is widely used in food, pharmaceutical, and cosmetic industries due to its properties as a natural preservative and flavoring agent.
The predominant method for citric acid production is submerged fermentation using the fungus Aspergillus niger. This process utilizes various carbohydrate sources such as molasses, starch hydrolysates, and sugar beet byproducts. The submerged fermentation technique allows for higher yields and productivity compared to other methods like solid-state fermentation or surface fermentation.
Citric acid can also be synthesized chemically from citric juices through a three-step process:
This method has been shown to yield significant amounts of citric acid, with maximum yields reported at optimal pH levels and concentrations of reagents used .
Citric acid has a molecular formula of C₆H₈O₇ and a molar mass of approximately 192.13 g/mol. Its structure consists of three carboxyl groups (-COOH) attached to a central carbon atom that also connects to two hydroxyl groups (-OH). The structural formula can be represented as:
Citric acid participates in various chemical reactions:
Citric acid acts primarily as an acidity regulator and preservative in food products. Its mechanism involves:
Citric acid has extensive applications across various industries:
Citric acid's scientific journey began in 1784, when Swedish-German chemist Carl Wilhelm Scheele first crystallized it from lemon juice [1] [8]. Industrial production commenced in 1890 in Italy through citrus fruit processing, where calcium hydroxide precipitated calcium citrate from lemon juice, later converted to acid via sulfuric acid treatment [5] [8]. A pivotal advancement occurred in 1893 when microbiologist C. Wehmer discovered Penicillium mold could produce citric acid from sugar, though contamination issues hindered scalability [5] [10]. The modern era of production began in 1917 when American food chemist James Currie identified Aspergillus niger as an efficient microbial producer, leading Pfizer to industrialize fermentation technology by 1919 [5] [8] [10]. This microbial method remains dominant, accounting for >99% of global production [10].
Table 1: Key Historical Milestones in Citric Acid Research
Year | Event | Key Contributor |
---|---|---|
1784 | First isolation from lemon juice | Carl Wilhelm Scheele |
1890 | Industrial production from citrus | Italian industry |
1893 | Discovery of microbial production | C. Wehmer |
1917 | Aspergillus niger fermentation | James Currie |
1919 | Industrial-scale fermentation | Pfizer |
Citric acid is ubiquitously distributed in nature:
Table 2: Citric Acid Content in Natural Sources
Source | Concentration | Notes |
---|---|---|
Lemons | 47 g/L juice (4–8% dry wt) | Highest natural concentration |
Limes | 0.30 mol/L | Comparable to lemons |
Oranges | 0.005 mol/L | Lower acidity |
Animal tissues | Trace amounts | Krebs cycle intermediate |
The citric acid market is a rapidly expanding segment:
Table 3: Global Citric Acid Market Segmentation (2022)
Application | Market Share | Growth Trend (2023–2030) |
---|---|---|
Food & Beverages | 71.4% | Steady (4.0% CAGR) |
Pharmaceuticals | 20% | High (4.2% CAGR) |
Detergents/Cosmetics | 8.6% | Rapid (5% CAGR in cosmetics) |
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